![molecular formula C17H20N2O2 B2869220 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide CAS No. 688352-98-9](/img/structure/B2869220.png)
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide, also known as DQ-786, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in 2010 and has since been the subject of numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential uses in various fields of research.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity
Research has identified certain carboxamide derivatives of benzo[b][1,6]naphthyridines, with structural similarities to N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide, as potent cytotoxins against various cancer cell lines. For instance, the synthesis and evaluation of these compounds revealed that most of them exhibited significant growth inhibitory properties, with some showing IC(50) values less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. A subset of these compounds demonstrated curative potential in vivo against colon tumors in mice at low doses (Deady et al., 2003).
Organic Synthesis
Several studies have focused on the synthesis of novel carboxylic acids and their derivatives, highlighting the role of similar compounds as intermediates in organic synthesis. For example, the development of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid derivatives via diastereoselective cyclopropanation reactions represents a significant advancement in the synthesis of structurally complex and functionally diverse organic molecules (Yong et al., 2007).
Antimicrobial Activity
Compounds bearing structural resemblance to this compound have also been evaluated for their antimicrobial properties. A diversity-oriented synthesis approach led to the creation of novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones, exhibiting promising antitubercular activity against Mycobacterium tuberculosis H37Rv. This research underscores the potential of these compounds in developing new antimicrobial agents (Kantevari et al., 2011).
Material Science
In the realm of material science, N-substituted quinolin-2-ylmethyl and quinolin-8-ylmethyl derivatives have been synthesized, featuring multiple nitrogen atoms capable of forming coordinate bonds with metal ions. These compounds are explored for their potential in creating complexes for targeted delivery of therapeutic agents, such as nitric oxide, to biological sites. This research highlights the versatility of quinoline derivatives in material science applications (Yang et al., 2017).
Eigenschaften
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-10-7-14-9-13(5-6-18-16(20)12-3-4-12)17(21)19-15(14)8-11(10)2/h7-9,12H,3-6H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDFJWULILDQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2869137.png)


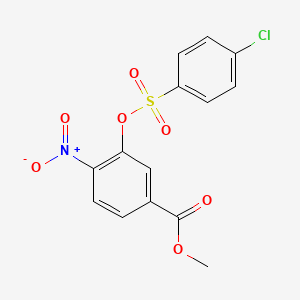

![N-(4-chlorobenzyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2869148.png)
![3-(2-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2869149.png)
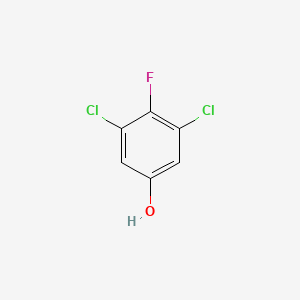
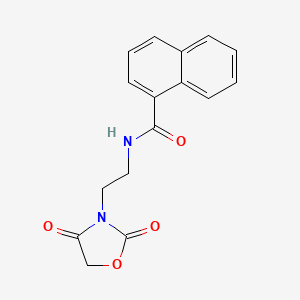
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2869152.png)
![2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2869154.png)
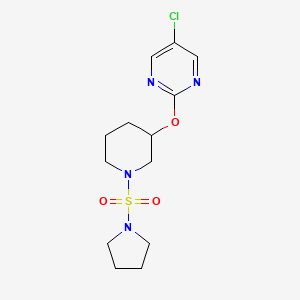
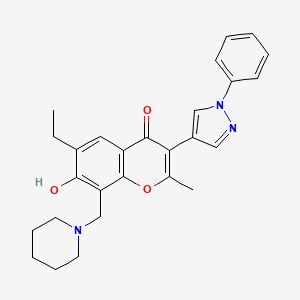
![6-(propylthio)-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B2869160.png)